Ald-PEG4-Azide

Vue d'ensemble

Description

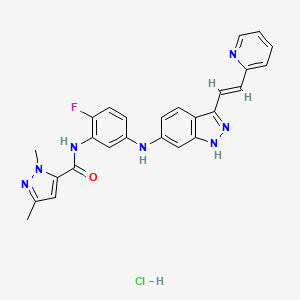

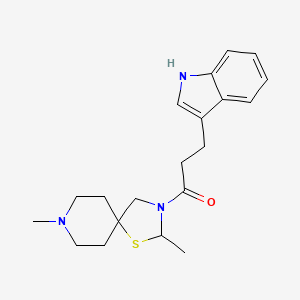

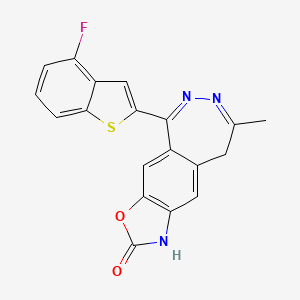

Ald-PEG4-Azide is a crosslinker containing an azide group and an aldehyde group . The azide group enables PEGylation via Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced .

Synthesis Analysis

Ald-PEG4-Azide is a PEG linker with an aldehyde and azide end groups . Aldehyde is reactive toward hydrazide and aminooxy groups . The azide group can react with alkynes, DBCO and BCN for copper-catalyzed Click Chemistry reactions .Molecular Structure Analysis

The molecular formula of Ald-PEG4-Azide is C11H21N3O5 . It has a PEG Molecular Weight of 275.3 g/mol . It contains an azide group and an aldehyde group .Chemical Reactions Analysis

The azide group of Ald-PEG4-Azide enables PEGylation via Click Chemistry . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced . PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage .Physical And Chemical Properties Analysis

Ald-PEG4-Azide has a molecular weight of 275.3 g/mol . It is stored at -20°C .Applications De Recherche Scientifique

Photocatalytic Lithography

Ald-PEG4-Azide is used in photocatalytic lithography utilizing atomic layer deposition (ALD) with TiO2 films. This technique allows for the fabrication of patterned biointerfaces, where azido-containing self-assembled monolayers (SAMs) are locally removed upon UV exposure. The created gaps are then filled with polyethylene glycol (PEG) SAMs, creating surfaces for selective coupling of biomolecules via azide groups and antifouling areas due to PEG presence. This method demonstrates effective immobilization of fluorescent-labeled antibodies with micron-level resolution (Vandenbroucke et al., 2019).

Biomolecule Immobilization

Sequential Diels-Alder and azide-alkyne cycloaddition reactions are employed for immobilizing carbohydrates and proteins onto solid surfaces. Using a poly(ethylene glycol) (PEG) linker carrying alkyne and cyclodiene terminal groups, azide-containing biomolecules can be conjugated onto surfaces. This method is efficient and works at low temperatures in aqueous solvents, offering potential for a wide range of complex substance immobilization (Sun et al., 2006).

Enzyme Stabilization

Ald-PEG4-Azide is used in stabilizing enzymes, as seen in the modification of cellulase with polyethylene glycol derivatives like monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD). This modification enhances enzyme stability and activity in certain environments, demonstrating the utility of Ald-PEG4-Azide in biochemical applications (Lu et al., 2018).

Drug Delivery and Tissue Engineering

Ald-PEG4-Azide is used in the formation of low-fouling, alkyne-functionalized poly(ethylene glycol) (PEG) films and capsules via layer-by-layer assembly and click chemistry. These structures are explored for drug delivery and tissue engineering, showing potential in controlled drug release and negligible toxicity to human cells (Leung et al., 2011).

Quantum Dot Functionalization

The synthesis of metal-coordinating ligands that present a hydrophilic polyethylene glycol (PEG) segment and a terminal azide for bio-orthogonal coupling techniques is another application. These ligands are introduced onto quantum dot surfaces, enabling the quantification of ligand density and providing platforms with distinct chemoselectivities for in vivo imaging and delivery applications (Zhan et al., 2016).

Preventing Post-Surgical Adhesions

A hydrogel barrier composed of oxime crosslinked poly(ethylene glycol) (PEG) with the inclusion of Ald-PEG4-Azide group has been used to prevent post-surgical cardiac adhesions. This Ald-AO-Cat hydrogel has shown promising results in reducing the severity of adhesions in in vivo studies, indicating potential in clinical applications (Fujita et al., 2020).

Mécanisme D'action

- Primary Targets : Ald-PEG4-Azide contains an aldehyde group and an azide group linked through a linear polyethylene glycol (PEG) chain . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced. The azide group enables PEGylation via Click Chemistry.

Target of Action

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h3H,1-2,4-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWLQMPHQXRVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

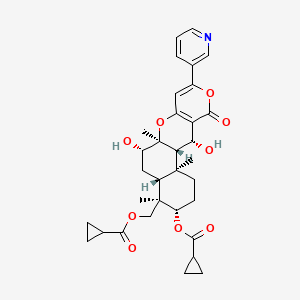

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)